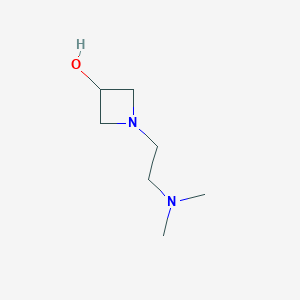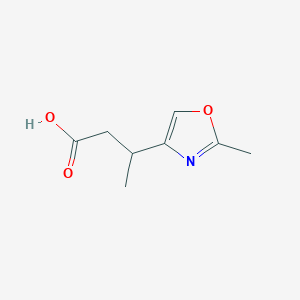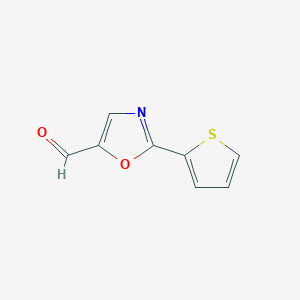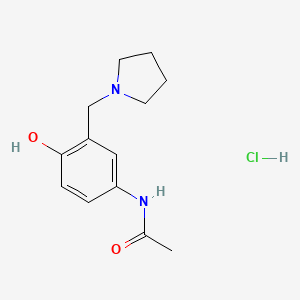
1-(2-(Dimethylamino)ethyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Dimethylamino)ethyl)azetidin-3-ol is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a dimethylaminoethyl group attached to the nitrogen atom . This compound is primarily used for research purposes and is not intended for human use .
Métodos De Preparación
The synthesis of 1-(2-(Dimethylamino)ethyl)azetidin-3-ol involves several steps, typically starting with the preparation of the azetidine ring. One common method involves the reaction of an appropriate amine with a suitable electrophile to form the azetidine ring . The dimethylaminoethyl group can then be introduced through nucleophilic substitution reactions. Industrial production methods often involve bulk custom synthesis and sourcing of raw materials .
Análisis De Reacciones Químicas
1-(2-(Dimethylamino)ethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted azetidines .
Aplicaciones Científicas De Investigación
1-(2-(Dimethylamino)ethyl)azetidin-3-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(Dimethylamino)ethyl)azetidin-3-ol involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various receptors or enzymes, potentially modulating their activity. The azetidine ring may also play a role in its biological effects by providing a rigid framework that can interact with target molecules .
Comparación Con Compuestos Similares
1-(2-(Dimethylamino)ethyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative used in the synthesis of peptides and other biologically active compounds.
1-(2-Hydroxyethyl)azetidine: Similar in structure but with a hydroxyethyl group instead of a dimethylaminoethyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethyl]azetidin-3-ol |
InChI |
InChI=1S/C7H16N2O/c1-8(2)3-4-9-5-7(10)6-9/h7,10H,3-6H2,1-2H3 |
Clave InChI |
CRSMSQFFYOBEJV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1CC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)



![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)


![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)




